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molecular formula C8H18N2 B8700470 1-Ethyl-3-methylaminopiperidine

1-Ethyl-3-methylaminopiperidine

Cat. No. B8700470
M. Wt: 142.24 g/mol
InChI Key: KBDGONBZHXXCFY-UHFFFAOYSA-N
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Patent
US04005208

Procedure details

A suspension of 0.25 g. of platinum dioxide in 20 ml. of methanol was shaken under 30 p.s.i. of hydrogen for one hour. To this activated catalyst was added a solution of 7.9 g. (48 mmoles) of 1-ethyl-3-piperidone and 3.1 g. (100 mmoles) of methylamine in 40 ml. of methnol. This mixture was shaken under about 50 p.s.i. of hydrogen for 1.5 hours, then filtered. The solvent was distilled off the filtrate at atmospheric pressure. The residue was then distilled at reduced pressure to give 1-ethyl-3-methylaminopiperidine, b.p. 88°-90.5° C. at 28 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mmol
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([N:5]1[CH2:10][CH2:9][CH2:8][C:7](=O)[CH2:6]1)[CH3:4].[CH3:12][NH2:13]>[Pt](=O)=O.CO>[CH2:3]([N:5]1[CH2:10][CH2:9][CH2:8][CH:7]([NH:13][CH3:12])[CH2:6]1)[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
48 mmol
Type
reactant
Smiles
C(C)N1CC(CCC1)=O
Step Three
Name
Quantity
100 mmol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
This mixture was shaken under about 50 p.s.i
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.25 g
ADDITION
Type
ADDITION
Details
To this activated catalyst was added a solution of 7.9 g
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off the filtrate at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CC(CCC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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